MPX-004

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

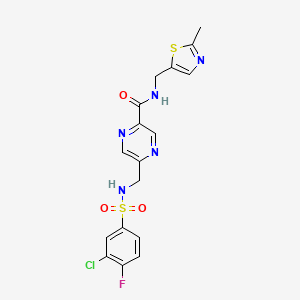

分子式 |

C17H15ClFN5O3S2 |

|---|---|

分子量 |

455.9 g/mol |

IUPAC名 |

5-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25) |

InChIキー |

BRNKHERDLJYUNK-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=C(S1)CNC(=O)C2=NC=C(N=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

製品の起源 |

United States |

Foundational & Exploratory

The Selectivity Profile of MPX-004: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

MPX-004 is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide provides an in-depth overview of its selectivity profile, drawing upon key in vitro and ex vivo studies. The data is presented to facilitate its use as a pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors.

Core Selectivity and Potency

This compound demonstrates significant selectivity for GluN2A-containing NMDA receptors over other GluN2 subunits. This selectivity has been consistently demonstrated across multiple experimental platforms, including recombinant cell lines and native neuronal preparations.

Table 1: In Vitro Selectivity of this compound Against NMDA Receptor Subunits

| Assay System | Target | IC50 (nM) | Reference |

| HEK Cells (Ca2+ Flux Assay) | GluN2A | 79 | [1][2][3] |

| HEK Cells (Ca2+ Flux Assay) | GluN2B | No Inhibition | [1][2][3] |

| HEK Cells (Ca2+ Flux Assay) | GluN2D | No Inhibition | [1][2][3] |

| Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 | [1][4] |

| Xenopus Oocytes (Electrophysiology) | GluN2B | >30,000 (estimated >150-fold selectivity) | [1] |

| Xenopus Oocytes (Electrophysiology) | GluN2C | Weak inhibition (up to 8% at 10 µM) | [3][4] |

| Xenopus Oocytes (Electrophysiology) | GluN2D | Weak inhibition (up to 8% at 10 µM) | [3][4] |

Table 2: Activity of this compound on Native NMDA Receptors

| Preparation | Effect | Measurement | Reference |

| Rat Pyramidal Neurons (Primary Culture) | ~30% inhibition of whole-cell current | Electrophysiology | [1][2][4] |

| Rat Hippocampal Slices (CA1) | ~60% inhibition of NMDA receptor-mediated fEPSP | Electrophysiology | [1][2][4] |

| GRIN2A Knockout Mice Cortical Slices | No inhibitory effect on NMDA receptor-mediated synaptic currents | Electrophysiology | [1][2] |

Off-Target Profile

To assess its broader selectivity, this compound was screened against a panel of central nervous system-relevant receptors and enzymes.

Table 3: Off-Target Binding Profile of this compound (at 1 µM)

| Target | % Inhibition of Binding | Reference |

| 5-HT1B (antagonist binding) | 35% | [1][3] |

| 5-HT2A (agonist binding) | 31% | [1][3] |

| EP4 (agonist binding) | 27% | [1][3] |

This compound demonstrated less than 25% inhibition on the remainder of the targets in the CEREP-80 panel.[1][4] Furthermore, it had no effect on AMPA receptor-mediated synaptic currents in mouse visual cortex slices at a concentration of 50 µM.[1][3]

Signaling Pathway

This compound acts as a negative allosteric modulator of the NMDA receptor, specifically targeting those containing the GluN2A subunit. By binding to the receptor, it reduces the influx of Ca2+ that is normally triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. This modulation of calcium signaling is central to its mechanism of action.

Experimental Protocols

HEK Cell Calcium Flux Assay

This assay was utilized to determine the IC50 of this compound on recombinant NMDA receptors.

-

Cell Culture: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.

-

Compound Application: Cells were incubated with varying concentrations of this compound.

-

Stimulation: Cells were stimulated with glutamate and glycine (3 µM each) to activate the NMDA receptors.[1][5]

-

Detection: The resulting increase in intracellular Ca2+ concentration was measured using a fluorescent calcium indicator.

-

Data Analysis: Inhibition curves were generated by plotting the response against the compound concentration, and IC50 values were calculated using a fit to the Hill equation.[1][5]

References

- 1. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 2. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

MPX-004: A Potent and Selective Pharmacological Tool for Probing GluN2A-Containing NMDA Receptor Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate (B1630785) receptors in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1] The diverse subunit composition of NMDA receptors, typically comprising two GluN1 subunits and two GluN2 subunits (A-D), gives rise to distinct pharmacological and biophysical properties. The GluN2A subunit is highly prevalent in the adult brain, and its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[2][3][4] The development of selective pharmacological tools is paramount to dissecting the precise physiological and pathophysiological roles of GluN2A-containing NMDA receptors.

MPX-004 has emerged as a highly selective and potent antagonist of GluN2A-containing NMDA receptors.[2][3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its use in NMDA receptor research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a pharmacological tool.

Mechanism of Action

This compound is a negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][6] Structurally similar to the earlier generation GluN2A-selective antagonist TCN-201, this compound binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][5][6] This binding allosterically reduces the affinity of the co-agonist glycine (B1666218) for the GluN1 subunit, thereby inhibiting receptor activation.[5][6] The inhibitory effect of this compound is therefore sensitive to the concentration of extracellular glycine.[6]

Quantitative Data Presentation

The pharmacological profile of this compound has been characterized across various in vitro systems. The following tables summarize the key quantitative data for its potency and selectivity.

Table 1: Inhibitory Potency of this compound in Recombinant Systems

| Assay System | Receptor Subtype | Agonists | IC₅₀ (nM) | Reference(s) |

| HEK Cell Ca²⁺ Influx | GluN1/GluN2A | 3 µM Glutamate / 3 µM Glycine | 79 | [2] |

| Xenopus Oocyte Electrophysiology | GluN1/GluN2A | - | 198 | [7][8] |

Table 2: Selectivity of this compound against other NMDA Receptor Subtypes

| Assay System | Receptor Subtype | This compound Concentration | % Inhibition | Reference(s) |

| HEK Cell Ca²⁺ Influx | GluN1/GluN2B | 10 µM | No significant inhibition | [2] |

| HEK Cell Ca²⁺ Influx | GluN1/GluN2D | 10 µM | No significant inhibition | [2][5] |

| Xenopus Oocyte Electrophysiology | GluN1/GluN2B | 10 µM | Weak inhibition (<10%) | |

| Xenopus Oocyte Electrophysiology | GluN1/GluN2C | 10 µM | Weak inhibition (<10%) | [7] |

| Xenopus Oocyte Electrophysiology | GluN1/GluN2D | 10 µM | Weak inhibition (<10%) | [7] |

Table 3: Activity of this compound in Native Systems

| Preparation | Measurement | IC₅₀ / Effect | Reference(s) |

| Rat Hippocampal Slices | NMDA Receptor-mediated fEPSPs | IC₅₀ = 3.4 µM; Max inhibition ~60% | [5][8] |

| Cultured Rat Pyramidal Neurons | Whole-cell NMDA current | ~30% inhibition at maximal concentrations | [3][5] |

| GRIN2A Knockout Mouse Cortical Slices | NMDA Receptor-mediated synaptic currents | No inhibitory effect | [3][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in NMDA receptor research.

HEK Cell-Based Calcium Influx Assay

This assay measures the inhibition of glutamate and glycine-induced calcium influx in HEK cells stably expressing human GluN1 and GluN2A subunits.

Materials:

-

HEK293 cells stably co-expressing human GluN1 and GluN2A

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotics

-

Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Glutamate and Glycine stock solutions

-

This compound stock solution in DMSO

-

Fluorescence plate reader with kinetic reading capability

Protocol:

-

Cell Culture: Maintain HEK-GluN1/GluN2A cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Plating: Seed cells into poly-D-lysine coated 96- or 384-well plates to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and Pluronic F-127 in assay buffer. Remove culture medium, wash cells once with assay buffer, and incubate with the dye loading buffer for 30-60 minutes at 37°C.

-

Washing: After incubation, wash the cells twice with assay buffer to remove extracellular dye.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the respective wells and incubate for a predetermined time.

-

Agonist Stimulation: Prepare a solution of glutamate and glycine in assay buffer (e.g., 3 µM each). Add the agonist solution to the wells to stimulate calcium influx.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in Xenopus oocytes expressing specific NMDA receptor subunits.

Materials:

-

Female Xenopus laevis frogs

-

cRNA for human GluN1 and GluN2A (and other GluN2 subunits for selectivity profiling)

-

Collagenase solution

-

ND96 solution

-

Glass capillaries for microelectrodes

-

3 M KCl solution for electrode filling

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Perfusion system

Protocol:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in a collagenase solution. Select healthy stage V-VI oocytes.

-

cRNA Injection: Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) into the cytoplasm of the oocytes.

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl. c. Voltage-clamp the oocyte at a holding potential of -70 mV. d. Apply glutamate and glycine to elicit an inward current through the NMDA receptors. e. After establishing a stable baseline current, co-apply this compound with the agonists to measure the extent of inhibition.

-

Data Analysis: Calculate the percentage of current inhibition at different concentrations of this compound to determine its potency.

Electrophysiological Recordings in Brain Slices

This protocol describes the measurement of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in acute hippocampal slices from rodents.

Materials:

-

Sprague-Dawley rats (3-4 weeks old)

-

Vibrating microtome

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Slice incubation chamber

-

Recording rig with microscope, micromanipulators, and amplifier

-

Stimulating and recording electrodes

Protocol:

-

Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare 300-400 µm thick hippocampal slices using a vibrating microtome in ice-cold, oxygenated slicing aCSF.

-

Recovery: Transfer the slices to a holding chamber with oxygenated recording aCSF at 32-34°C for at least 1 hour.

-

Recording: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. c. To isolate NMDA receptor-mediated fEPSPs, include an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin) in the recording aCSF, and use a low magnesium concentration. d. Record a stable baseline of fEPSPs for at least 20 minutes. e. Apply this compound to the perfusion solution and record the change in the fEPSP amplitude.

-

Data Analysis: Measure the amplitude of the fEPSPs before and after drug application to quantify the inhibitory effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in health and disease. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it superior to older compounds for in vitro studies. The detailed protocols provided in this guide are intended to facilitate the adoption of this compound in the laboratory, enabling researchers to further elucidate the complex biology of NMDA receptors. While its physicochemical properties may limit its use in systemic in vivo studies, this compound remains an indispensable tool for a wide range of in vitro and ex vivo applications.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 4. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound and MPX-007: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]

- 8. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

The Structure-Activity Relationship of Pyrazine-Containing GluN2A Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] Overactivation of NMDA receptors is implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[2][3] The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[4] The diverse functional properties of NMDA receptors are largely determined by the specific GluN2 subunit incorporated.[2][5] The GluN2A subunit, in particular, is widely expressed in the adult brain and its dysfunction is linked to various neurological diseases.[6] This has spurred the development of subtype-selective antagonists targeting GluN2A-containing NMDA receptors.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of GluN2A-selective negative allosteric modulators (NAMs) characterized by a central pyrazine (B50134) core. We will delve into the quantitative data driving our understanding of these compounds, detail the experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The development of pyrazine-containing GluN2A antagonists has been significantly advanced by systematic modifications to their chemical structures. A key scaffold is exemplified by TCN-201 and its more recent analogs, MPX-004 and MPX-007.[1][2][5][7][8] These compounds act as negative allosteric modulators, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[4][9]

The following tables summarize the quantitative SAR data for key pyrazine-containing GluN2A antagonists, highlighting the impact of different chemical modifications on their potency and selectivity.

| Compound | Structure | GluN1/GluN2A IC50 (nM) | GluN1/GluN2B IC50 (nM) | Selectivity (fold vs. GluN2B) | Reference |

| TCN-201 | Structure not available in search results | Submicromolar potency | >50,000 | >50 | [5] |

| This compound | 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide | 79 (HEK cells), 198 (Oocytes) | No inhibition | >100 | [7] |

| MPX-007 | 5-(((3-fluoro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide | 27 (HEK cells), 143 (Oocytes) | No inhibition | >100 | [7] |

| ST3 | Structure based on ACEPC scaffold | 52 (Ki) | 782 (Ki) | 15 | [6][10] |

Key SAR Insights:

-

Central Pyrazine Core: The pyrazine ring is a critical component of this class of antagonists.

-

Linker Optimization: Modifications to the linker region between the distal halogenated aromatic ring and the central pyrazine nucleus have led to compounds with improved drug-like properties.[1]

-

Aromatic Substituents: The nature and position of substituents on the phenyl rings significantly influence potency and selectivity. For instance, the 3-halogen substituent on one of the aromatic rings is crucial for maintaining high potency.[9]

-

Thiazole Moiety: The replacement of a benzoylhydrazino moiety in earlier compounds with a (2-methylthiazol-5-yl)methylamino group in this compound and MPX-007 resulted in reduced glycine (B1666218) dependency and increased solubility and potency.[2]

Experimental Protocols

The characterization of pyrazine-containing GluN2A antagonists relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays cited in the literature.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels, including NMDA receptors, expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated. They are then injected with complementary RNAs (cRNAs) encoding the human or rat GluN1 and GluN2A subunits. The injected oocytes are incubated for 2-4 days to allow for robust receptor expression on the cell membrane.[11]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., BaCl2-containing solution to minimize Ca2+-activated chloride currents).

-

The oocyte is impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential (typically at -40 to -70 mV) and record the resulting current.[11]

-

NMDA receptor-mediated inward currents are activated by the application of a solution containing saturating concentrations of glutamate (B1630785) (e.g., 100 µM) and the co-agonist glycine (e.g., 10-100 µM).[11]

-

-

Antagonist Application: Once a stable baseline current is achieved, the pyrazine-containing antagonist is applied at various concentrations to the perfusion solution.

-

Data Analysis: The inhibition of the glutamate/glycine-evoked current by the antagonist is measured. The percentage of inhibition is plotted against the antagonist concentration to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that produces 50% inhibition) is calculated.[11]

Whole-Cell Patch-Clamp Recordings in Mammalian Cells

This technique allows for the detailed study of ion channel function in a more physiologically relevant context, such as in cultured neurons or transfected cell lines (e.g., HEK293T cells).

Methodology:

-

Cell Preparation: HEK293T cells are cultured and transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) using methods like calcium phosphate (B84403) precipitation.[8] To prevent excitotoxicity, the culture medium is often supplemented with NMDA receptor antagonists like D,L-2-amino-5-phosphonovalerate (APV) and 7-chlorokynurenic acid.[8]

-

Electrophysiological Recording:

-

A glass micropipette with a very fine tip is brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing the experimenter to control the intracellular solution and the membrane potential.[11]

-

An external solution containing glutamate and glycine is applied to elicit NMDA receptor currents. The antagonist is co-applied with the agonists at varying concentrations.[11][12]

-

-

Data Analysis: Similar to TEVC, the percentage of current inhibition is plotted against the antagonist concentration to determine the IC50 value.[11][12]

Competitive Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., recombinant cell lines expressing GluN1/GluN2A) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[11]

-

Binding Assay: The isolated membranes are incubated with a specific radioligand for the NMDA receptor (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled pyrazine-containing antagonist. The incubation is allowed to proceed until equilibrium is reached.[11]

-

Separation and Detection: The mixture is rapidly filtered through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[11]

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing antagonist. This competition curve is used to calculate the IC50 value, which is the concentration of the antagonist that displaces 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving GluN2A-containing NMDA receptors and a typical experimental workflow for antagonist characterization.

Caption: GluN2A-Containing NMDA Receptor Signaling Cascade.

Caption: Workflow for TEVC Electrophysiology.

Conclusion

The development of pyrazine-containing GluN2A-selective antagonists represents a significant advancement in the quest for novel therapeutics for neurological disorders. The detailed structure-activity relationships, guided by robust experimental protocols, have enabled the optimization of lead compounds to achieve high potency and selectivity. The compounds discussed in this guide, such as this compound and MPX-007, serve as powerful pharmacological tools to further probe the physiological and pathological roles of GluN2A-containing NMDA receptors.[7] Future research will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of this promising class of molecules to facilitate their translation into clinical candidates.

References

- 1. Design, Synthesis, and Characterization of GluN2A Negative Allosteric Modulators Suitable for In Vivo Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. GluN2A-NMDA receptor inhibition disinhibits the prefrontal cortex, reduces forced swim immobility, and impairs sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro ADME Properties of MPX-004: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-004, also known as 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3][4] As a valuable pharmacological tool for studying the physiology of GluN2A-containing NMDA receptors, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for the design and interpretation of in vitro and in vivo studies.[1][4] This technical guide provides a comprehensive overview of the known in vitro ADME characteristics of this compound, including detailed experimental protocols and visual representations of key processes.

Physicochemical and In Vitro ADME Properties

The following table summarizes the key physicochemical and in vitro ADME properties of this compound.

| Parameter | Value | Reference |

| Calculated logP | 1.02 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Polar Surface Area (PSA) | 151 Ų | [1] |

| Aqueous Solubility | 12 µM | [1] |

| Human Liver Microsomal Stability (t½) | >30 min | [1] |

| MDCK Cell Permeability (Papp A-B) | 0.4 x 10⁻⁶ cm/s | [1] |

| MDCK Cell Permeability (Papp B-A) | 14.8 x 10⁻⁶ cm/s | [1] |

| MDCK Efflux Ratio (B-A/A-B) | 37 | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Aqueous Solubility

Objective: To determine the concentration of this compound that remains in solution in a physiological buffer.

Methodology:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Dilute the stock solution into phosphate-buffered saline (PBS) at a final concentration exceeding the expected solubility.

-

Incubate the solution at room temperature with gentle agitation to allow it to reach equilibrium.

-

Separate any undissolved precipitate by filtration or centrifugation.

-

Quantify the concentration of this compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of this compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Methodology:

-

Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a potassium phosphate (B84403) buffer (pH 7.4).[1]

-

Add this compound to the reaction mixture at a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.[1]

-

Initiate the metabolic reaction by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.[1]

-

Incubate the reaction at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30 minutes).[1]

-

Quench the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile.

-

Centrifuge the samples to precipitate the microsomal proteins.

-

Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

-

Calculate the half-life (t½) from the rate of disappearance of the parent compound.[1]

Permeability in Madin-Darby Canine Kidney (MDCK) Cells

Objective: To evaluate the permeability of this compound across a cell monolayer and to assess its potential as a substrate for efflux transporters, such as P-glycoprotein (P-gp). The MDCK cell line used in the cited study was transfected with the human MDR1 gene, which encodes for P-gp.[4]

Methodology:

-

Culture MDCK-MDR1 cells on permeable filter supports until a confluent monolayer is formed.

-

Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

For the apical-to-basolateral (A-B) permeability assessment, add this compound to the apical (upper) chamber.

-

For the basolateral-to-apical (B-A) permeability assessment, add this compound to the basolateral (lower) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber (basolateral for A-B and apical for B-A).

-

Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 is indicative of active efflux.[1][4]

Plasma Protein Binding (General Protocol)

Objective: To determine the extent to which this compound binds to plasma proteins. This is a critical parameter as generally only the unbound fraction of a drug is pharmacologically active. No specific data for this compound is publicly available. The following is a general protocol.

Methodology (Equilibrium Dialysis):

-

Prepare a semi-permeable membrane with a molecular weight cut-off that allows the passage of small molecules but retains large proteins.

-

Place plasma (human or other species of interest) on one side of the membrane and a protein-free buffer (e.g., PBS) on the other side.

-

Add this compound to the plasma-containing chamber.

-

Incubate the system at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

At equilibrium, collect samples from both the plasma and the buffer chambers.

-

Determine the concentration of this compound in both samples by LC-MS/MS.

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Drug Transporter Interaction (General Protocol)

Objective: To determine if this compound is a substrate or inhibitor of specific drug transporters. The high efflux ratio in MDCK-MDR1 cells suggests this compound is a P-gp substrate.[1][4] However, its interaction with other transporters has not been reported. The following is a general protocol for assessing transporter interactions.

Methodology (Vesicular Transport Assay):

-

Use membrane vesicles prepared from cells overexpressing a specific transporter of interest (e.g., BCRP, OATPs, OCTs).

-

To determine if this compound is a substrate, incubate the vesicles with a radiolabeled or fluorescently tagged form of this compound in the presence and absence of ATP (for ABC transporters).

-

Measure the uptake of this compound into the vesicles over time. ATP-dependent uptake indicates that this compound is a substrate of the transporter.

-

To determine if this compound is an inhibitor, incubate the vesicles with a known probe substrate for the transporter in the presence of varying concentrations of this compound.

-

Measure the uptake of the probe substrate. A decrease in probe substrate uptake with increasing concentrations of this compound indicates that it is an inhibitor of the transporter.

Visualizations

General Workflow for In Vitro ADME Assessment

Caption: A generalized workflow for the in vitro assessment of ADME properties of a test compound.

Mechanism of Action of this compound at the NMDA Receptor

Caption: this compound acts as a negative allosteric modulator of the GluN2A subunit of the NMDA receptor.

Discussion

The available in vitro ADME data for this compound provides valuable insights for researchers. The compound exhibits moderate aqueous solubility.[1] Its high stability in human liver microsomes suggests a low intrinsic clearance and potentially a long half-life in vivo.[1]

The permeability data from MDCK-MDR1 cells indicates that this compound has low passive permeability and is subject to active efflux, likely mediated by P-glycoprotein.[1][4] The high efflux ratio of 37 strongly suggests that this compound is a P-gp substrate, which could limit its ability to cross the blood-brain barrier.[1] This is consistent with its intended use as a pharmacological tool for in vitro studies or direct brain administration.[1]

It is important to note that data on plasma protein binding and interactions with other relevant drug transporters (e.g., BCRP, OATPs, OCTs) are not publicly available. These parameters can significantly influence the free drug concentration and tissue distribution, and their determination would provide a more complete ADME profile of this compound.

Conclusion

This compound is a valuable research tool with well-defined inhibitory activity at GluN2A-containing NMDA receptors. Its in vitro ADME profile is characterized by high metabolic stability and significant P-glycoprotein-mediated efflux. While further studies on plasma protein binding and a broader range of transporter interactions would be beneficial, the existing data provides a solid foundation for its application in neuroscience research.

References

- 1. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of allosteric N-methyl-d-aspartate receptor modulation by GluN2A-selective antagonists using pharmacological equilibrium modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

A Technical Guide to MPX-004: A Selective Antagonist of GluN2A-Mediated Calcium Responses

Issued for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical overview of MPX-004, a novel pharmacological tool for the investigation of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. The focus is on its inhibitory effects on GluN2A-mediated calcium responses, its selectivity, and the experimental protocols utilized for its characterization.

Introduction: The Role of GluN2A in NMDA Receptor Function

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. They are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its functional and pharmacological properties. The GluN2A subunit is the most abundant in the adult mammalian central nervous system, and genetic evidence has implicated GluN2A-containing receptors in various neuropsychiatric and developmental disorders, including autism, schizophrenia, and epilepsy.

The development of selective pharmacological probes is essential to dissect the specific physiological and pathological roles of GluN2A-containing NMDA receptors. This compound (5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide) has emerged as a potent and selective antagonist for this purpose, offering significant improvements over earlier compounds like TCN-201.

Mechanism of Action

This compound acts as a negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors. Structurally similar to its predecessor, TCN-201, this compound's mechanism is believed to involve the interface between the ligand-binding domains of the GluN1 and GluN2A subunits. This allosteric binding reduces the efficacy of the co-agonist glycine (B1666218). The inhibitory potency of compounds in this class is sensitive to the concentration of extracellular glycine. However, this compound demonstrates less sensitivity to glycine concentration compared to TCN-201, retaining potent inhibitory activity even at high physiological glycine levels. This makes it a more robust tool for in vitro and ex vivo studies.

Quantitative Data Summary

The following tables summarize the potency, selectivity, and activity of this compound on native receptors.

Table 1: Potency of this compound and Comparators on GluN2A-Mediated Responses

| Compound | Assay System | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| This compound | HEK Cells (hGluN2A) | IC₅₀ | 79 nM | |

| Xenopus Oocytes (hGluN1/hGluN2A) | IC₅₀ | 198 nM | ||

| MPX-007 | HEK Cells (hGluN2A) | IC₅₀ | 27 nM |

| TCN-201 | HEK Cells (hGluN2A) | % Max Inhibition | ~40% | |

Table 2: Selectivity of this compound for GluN2A over other GluN2 Subunits

| Subunit | Assay System | This compound Concentration | % Inhibition | Reference(s) |

|---|---|---|---|---|

| GluN2B | HEK Cells | Concentrations that completely inhibit GluN2A | No effect | |

| GluN2D | HEK Cells | Concentrations that completely inhibit GluN2A | No effect | |

| GluN2B | Xenopus Oocytes | 10 µM | Up to 8% | |

| GluN2C | Xenopus Oocytes | 10 µM | Up to 8% |

| GluN2D | Xenopus Oocytes | 10 µM | Up to 8% | |

Table 3: Effect of this compound on Native NMDA Receptors

| Preparation | Measurement | This compound Concentration | Result | Reference(s) |

|---|---|---|---|---|

| Rat Primary Pyramidal Neurons | Whole-cell current | Maximal | ~30% inhibition | |

| Rat Hippocampal Slices (CA1) | NMDA Receptor fEPSP | 30 - 50 µM | ~60% inhibition | |

| WT Mouse Cortical Slices | NMDAR/AMPAR Ratio | 50 µM | ~30% reduction |

| GRIN2A KO Mouse Cortical Slices | NMDA Synaptic Currents | 50 µM | No effect | |

Table 4: Off-Target Binding Profile of this compound

| Target | Assay Type | This compound Concentration | % Inhibition | Reference(s) |

|---|---|---|---|---|

| 5-HT₁B | Antagonist Binding | 1 µM | 35% | |

| 5-HT₂A | Agonist Binding | 1 µM | 31% | |

| EP4 | Agonist Binding | 1 µM | 27% |

| AMPA Receptor | Synaptic Currents | 50 µM | No effect | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

This assay is used to determine the potency (IC₅₀) of compounds on specific NMDA receptor subtypes.

-

Cell Culture: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 alongside a specific GluN2 subunit (e.g., GluN2A, GluN2B, or GluN2D).

-

Dye Loading: Cells are loaded with a fluorescent calcium indicator dye, such as Fluo-8, which allows for the quantification of intracellular calcium concentration changes upon receptor activation.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Receptor Stimulation: Cells are stimulated with a fixed concentration of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors, leading to calcium influx.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescent microplate reader.

-

Data Analysis: The inhibitory effect of this compound at each concentration is calculated relative to the vehicle control. A concentration-response curve is generated, and the IC₅₀ value is determined by fitting the data to the Hill equation using software like GraphPad Prism.

This protocol assesses the effect of this compound on synaptic transmission in a more physiologically relevant brain tissue preparation.

-

Slice Preparation: Acute hippocampal slices (typically 300-400 µm thick) are prepared from the brains of 3- to 4-week-old rats.

-

Incubation/Recovery: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

-

Compound Application: Slices are transferred to a recording chamber and continuously perfused with aCSF. For the experimental group, this compound is added to the aCSF at desired concentrations (e.g., 30-50 µM) and incubated for at least 40 minutes to ensure tissue penetration.

-

Stimulation: A stimulating electrode is placed on the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.

-

Recording: A recording electrode in the CA1 stratum radiatum measures the field excitatory postsynaptic potentials (fEPSPs). To isolate the NMDA receptor-mediated component, recordings are typically performed in the presence of an AMPA receptor antagonist (e.g., NBQX) and in low magnesium aCSF.

-

Data Analysis: The amplitude of the NMDA receptor-mediated fEPSP is measured before and after the application of this compound. The percentage of inhibition is calculated by comparing the response in the presence of the drug to the baseline response.

To confirm that the effects of this compound are specifically mediated by GluN2A-containing receptors, experiments are performed on tissue from mice lacking the gene for GluN2A (GRIN2A).

-

Slice Preparation: Cortical or hippocampal slices are prepared from adult wild-type (WT) and GRIN2A KO mice.

-

Incubation: Slices from both genotypes are incubated with either vehicle or a high concentration of this compound (e.g., 50 µM) for at least 40 minutes.

-

Recording: Whole-cell patch-clamp recordings or field potential recordings are used to measure NMDA receptor-mediated synaptic currents.

-

Analysis: The effect of this compound on NMDA currents in WT slices is compared to its effect in KO slices. A significant reduction of the current in WT but not in KO mice confirms that the drug's target is the GluN2A subunit.

Conclusion

This compound is a highly potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. It effectively and completely blocks GluN2A-mediated calcium responses in heterologous expression systems and significantly inhibits the GluN2A-mediated component of synaptic currents in native neuronal preparations. Its selectivity was rigorously confirmed in experiments using GRIN2A knockout mice, where its inhibitory effects were absent. These characteristics, combined with improved potency and physicochemical properties over previous tools, establish this compound as an invaluable pharmacological agent for elucidating the precise roles of GluN2A-containing NMDA receptors in CNS function and disease.

The Pharmacology and Physiology of GluN2A-Containing NMDA Receptors: A Technical Guide to the Selective Antagonist MPX-004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physiology of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor and the utility of MPX-004 as a selective pharmacological tool. The document outlines the mechanism of action of this compound, summarizes its key pharmacological data, details common experimental protocols for its use, and illustrates the critical signaling pathways modulated by GluN2A activity.

Introduction to GluN2A and the Significance of this compound

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors essential for excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2] Functional NMDARs are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including channel kinetics and affinity for agonists and allosteric modulators.[2][3]

The GluN2A subunit is the most abundant GluN2 subtype in the adult mammalian central nervous system and is predominantly located at synaptic sites.[3] Synaptic GluN2A-containing NMDARs are critically implicated in neuroprotective, pro-survival signaling pathways.[4][5] Genetic and physiological evidence has linked dysregulation of GluN2A function to a range of neuropsychiatric and developmental disorders, including schizophrenia, autism, and childhood epilepsy.[3]

The development of subunit-selective pharmacological tools is crucial for dissecting the precise physiological roles of GluN2A and for exploring its therapeutic potential. This compound is a novel, potent, and highly selective antagonist for GluN2A-containing NMDARs, offering a significant advance for both basic research and drug development.[3][6][7]

Mechanism of Action of this compound

This compound is a pyrazine-containing compound that functions as a selective negative allosteric modulator (NAM) of GluN2A-containing NMDARs.[3] It exerts its inhibitory effect by binding to a modulatory site located at the interface between the ligand-binding domains of the GluN1 and GluN2A subunits. By binding to this allosteric site, this compound prevents the channel opening that normally follows the binding of the co-agonists glutamate (to GluN2A) and glycine (B1666218) (to GluN1), thereby inhibiting the influx of calcium (Ca²⁺) into the neuron.[8]

The mechanism is believed to be functionally competitive with the co-agonist glycine.[3] However, unlike some modulators, this compound can achieve a complete blockade of currents from both diheteromeric (GluN1/GluN2A) and triheteromeric (GluN1/GluN2A/GluN2B) receptors.[9] Notably, studies indicate that this compound does not alter the deactivation time constant (decay kinetics) of the NMDA receptor subtypes it inhibits.[9][10]

Quantitative Pharmacological Data

The selectivity and potency of this compound have been characterized across various experimental systems. The data below is summarized from key studies, primarily utilizing heterologous expression systems (HEK cells, Xenopus oocytes) and native neuronal preparations.

| Parameter | Receptor Subtype | System | Value | Reference |

| IC₅₀ | GluN1/GluN2A | HEK Cells (Ca²⁺ Flux Assay) | 79 nM | [3][6][7] |

| IC₅₀ | GluN1/GluN2A | Xenopus Oocytes (Electrophysiology) | 198 nM | [6] |

| Selectivity | GluN1/GluN2B | HEK Cells / Xenopus Oocytes | No significant inhibitory effect | [3][6][9] |

| Selectivity | GluN1/GluN2D | HEK Cells / Xenopus Oocytes | No significant inhibitory effect | [3][6] |

| Inhibition of Native Receptors | Total NMDA Current | Rat Pyramidal Neurons (Primary Culture) | ~30% inhibition | [3][7] |

| Inhibition of Native Receptors | NMDA-mediated fEPSP | Rat Hippocampal Slices | ~60% inhibition | [3][7] |

| Off-Target Binding (at 1 µM) | 5-HT₁B Antagonist Binding | CEREP-80 Panel | 35% inhibition | [6] |

| Off-Target Binding (at 1 µM) | 5-HT₂A Agonist Binding | CEREP-80 Panel | 31% inhibition | [6] |

| Off-Target Binding (at 1 µM) | EP4 Agonist Binding | CEREP-80 Panel | 27% inhibition | [6] |

Key Experimental Protocols

Characterization of this compound relies on a suite of established electrophysiological and cell-based assays. Detailed methodologies for the primary techniques are provided below.

Calcium Flux Assay in HEK293 Cells

This high-throughput method measures NMDAR activity by detecting changes in intracellular calcium concentration using a fluorescent indicator.

Methodology:

-

Cell Culture and Transfection:

-

Seed Human Embryonic Kidney (HEK293) cells in 96- or 384-well black-wall, clear-bottom plates. Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin until 70-90% confluent.

-

Transfect cells with plasmids encoding the human GluN1 and GluN2A subunits (1:1 ratio) using a suitable transfection reagent (e.g., Lipofectamine). Allow 24-48 hours for receptor expression.[8]

-

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM, Fura-2) in a physiological salt solution (e.g., HBSS with 20 mM HEPES). Pluronic F-127 can be included to aid dye solubilization.[8]

-

Remove the culture medium and incubate cells with the loading buffer for 30-60 minutes at 37°C or room temperature.[8]

-

Gently wash the cells with HBSS to remove excess dye.[8]

-

-

Compound Application and Receptor Stimulation:

-

Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined period.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.[8]

-

Stimulate the NMDARs by adding a solution containing glutamate and glycine (e.g., final concentration of 100 µM glutamate, 10 µM glycine).[8]

-

-

Data Acquisition and Analysis:

-

Record the fluorescence signal (Ex/Em ≈ 490/525 nm for Fluo-8) continuously for 1-3 minutes.[8]

-

Calculate the change in fluorescence (ΔF) relative to the baseline (F₀) and plot against the concentration of this compound to determine the IC₅₀ value.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the detailed electrophysiological characterization of specific NMDAR subtypes expressed in a robust, isolated system.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from Xenopus laevis.

-

Prepare cRNA for GluN1 and the desired GluN2 subunit (e.g., GluN2A, 2B, 2C, 2D) from linearized plasmid DNA.

-

Microinject the cRNA mixture into the cytoplasm of the oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression on the plasma membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with a high molarity salt solution (e.g., 3M KCl).

-

Clamp the oocyte's membrane potential at a negative holding potential (e.g., -70 mV).

-

-

Data Acquisition:

-

Apply a solution containing glutamate and glycine to activate the expressed NMDARs and record the resulting inward current.

-

To test this compound, co-apply the compound with the agonists at various concentrations.

-

Record currents in response to a range of this compound concentrations to generate a dose-response curve and determine the IC₅₀.

-

To confirm selectivity, repeat the experiment using oocytes expressing GluN2B, GluN2C, and GluN2D subunits.

-

Whole-Cell Patch-Clamp of Cultured Neurons

This method assesses the effect of this compound on NMDAR-mediated currents in a native cellular environment.

Methodology:

-

Cell Preparation:

-

Prepare primary cultures of neurons (e.g., rat cortical or hippocampal neurons) on glass coverslips. Allow neurons to mature in culture for 13-15 days.

-

-

Recording Configuration:

-

Transfer a coverslip to a recording chamber on an inverted microscope, continuously perfused with an external solution containing blockers for non-NMDAR currents (e.g., CNQX for AMPA receptors, picrotoxin (B1677862) for GABA-A receptors).

-

Obtain a high-resistance (>1 GΩ) seal between a glass micropipette (filled with an appropriate internal solution) and the membrane of a neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration. Clamp the neuron at a negative holding potential.

-

-

Data Acquisition and Analysis:

-

Evoke NMDAR-mediated excitatory postsynaptic currents (EPSCs) by brief local application of NMDA and glycine.

-

Establish a stable baseline of evoked currents.

-

Perfuse the chamber with a solution containing this compound and record the resulting inhibition of the NMDA-evoked current.

-

Analyze the percentage of current inhibition to quantify the contribution of GluN2A-containing receptors to the total NMDA response.[3]

-

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This ex vivo technique measures the population-level synaptic response in brain tissue, providing insight into the role of GluN2A in synaptic transmission.

Methodology:

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., 400 µm thick transverse hippocampal slices) from rodents (e.g., 3-4 week old rats) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in a holding chamber for at least 1 hour.[11]

-

-

Recording:

-

Transfer a slice to a submersion recording chamber perfused with heated (32°C), oxygenated aCSF containing blockers for non-NMDARs.

-

Place a stimulating electrode on an afferent pathway (e.g., Schaffer collaterals in the hippocampus).[11]

-

Place a recording electrode in the dendritic field where these afferents terminate (e.g., stratum radiatum of CA1) to record the fEPSP.[11]

-

-

Data Acquisition and Analysis:

-

Deliver electrical pulses to the stimulating electrode to evoke fEPSPs. Adjust stimulus intensity to elicit a response of ~50% of the maximum amplitude.

-

Record a stable baseline of fEPSPs for 15-20 minutes.

-

Apply this compound via the perfusion solution at various concentrations.

-

Record the change in the fEPSP slope over time to determine the concentration-dependent inhibition by this compound.[3][7]

-

GluN2A Signaling Pathways and Modulation by this compound

Activation of synaptic GluN2A-containing NMDARs initiates several key intracellular signaling cascades that are generally associated with pro-survival and plasticity-promoting cellular functions. By selectively blocking these receptors, this compound serves as a tool to investigate and modulate these pathways.

The influx of Ca²⁺ through the GluN2A-NMDAR channel is the primary initiating event. This leads to the activation of calcium-dependent enzymes and signaling molecules, including:

-

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A critical kinase for synaptic plasticity, particularly long-term potentiation (LTP).[2]

-

Ras-GRF2/ERK Pathway: Activation of the Ras/extracellular signal-regulated kinase (ERK) pathway, which is a mitogen-activated protein kinase (MAPK) cascade, can lead to changes in gene expression.[1]

-

CREB (cAMP response element-binding protein): A transcription factor that, once phosphorylated, translocates to the nucleus to promote the expression of pro-survival genes.[4]

-

BDNF (Brain-Derived Neurotrophic Factor): A key target gene of CREB. BDNF is a neurotrophin that promotes neuronal survival, growth, and synaptic plasticity.[4] There is also evidence for a feedback loop where BDNF, acting through its TrkB receptor, can regulate the synaptic expression of GluN2A.[12]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival and proliferation.[1][5]

By inhibiting the initial Ca²⁺ influx through GluN2A-containing receptors, this compound is expected to downregulate these neuroprotective and plasticity-related signaling cascades.

Conclusion

This compound represents a high-value pharmacological tool for the scientific community. Its potency and selectivity for GluN2A-containing NMDA receptors allow for the precise dissection of this subunit's role in complex neurophysiological processes. The data and protocols summarized in this guide provide a framework for researchers and drug developers to effectively utilize this compound in studies ranging from basic synaptic function to the exploration of novel therapeutic strategies for neurological and psychiatric disorders. The ability to selectively inhibit GluN2A-mediated signaling opens new avenues for understanding and potentially treating conditions linked to its dysfunction.

References

- 1. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDARs Adapt to Neurotoxic HIV Protein Tat Downstream of a GluN2A–Ubiquitin Ligase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Activation of Synaptic NMDA Receptors by Action Potential-Dependent Release of Transmitter during Hypoxia Impairs Recovery of Synaptic Transmission on Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Role of GluN2A in Neuropsychiatric Disorders: A Technical Guide to Research Using MPX-004

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, and its dysfunction has been implicated in a range of neuropsychiatric disorders. The GluN2A subunit of the NMDA receptor, in particular, has emerged as a key area of investigation due to its specific expression patterns and functional roles in synaptic plasticity. This technical guide provides a comprehensive overview of the role of GluN2A in neuropsychiatric disorders and details the use of MPX-004, a potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors, as a research tool. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate further research in this promising therapeutic area.

Introduction: The GluN2A Subunit as a Therapeutic Target

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] These receptors are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family has four members (GluN2A-D), with GluN2A and GluN2B being the most abundant in the adult mammalian brain.[1][2]

The composition of NMDA receptors, specifically the type of GluN2 subunit, dictates their physiological and pharmacological properties. GluN2A-containing receptors are predominantly found at synaptic sites and are associated with mature synapses, while GluN2B-containing receptors are more prevalent at extrasynaptic locations and during early development.[1] Growing evidence from genetic and physiological studies implicates the dysfunction of GluN2A-containing NMDA receptors in the pathophysiology of several neuropsychiatric and developmental disorders, including schizophrenia, autism spectrum disorder (ASD), childhood epilepsy, and Rett Syndrome.[3][4] This makes the GluN2A subunit a compelling target for the development of novel therapeutics.

This compound is a novel pyrazine-containing antagonist that is highly selective for GluN2A-containing NMDA receptors.[3][4] It acts as a negative allosteric modulator, offering a valuable pharmacological tool to probe the physiological and pathological roles of GluN2A.[5] This guide will delve into the specifics of using this compound to investigate the function of GluN2A in the context of neuropsychiatric disorders.

This compound: A Selective GluN2A Negative Allosteric Modulator

This compound, with the chemical name 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a potent and selective inhibitor of GluN2A-containing NMDA receptors.[3] Its mechanism of action is believed to be similar to its structural analog, TCN-201, which acts as a functionally competitive antagonist with glycine (B1666218) at the GluN1 subunit, thereby inhibiting receptor function.[3][5]

Potency and Selectivity

This compound exhibits high potency for GluN2A-containing NMDA receptors with notable selectivity over other GluN2 subunits. The following tables summarize the quantitative data from various in vitro and ex vivo studies.

Table 1: In Vitro Potency of this compound

| Experimental System | Receptor Subtype | IC50 | Reference(s) |

| HEK Cells (Ca2+ Assay) | GluN2A | 79 nM | [3][6] |

| Xenopus Oocytes (TEVC) | GluN1/GluN2A | 198 ± 17 nM | [3] |

| Rat Hippocampal Slices (fEPSP) | Native NMDA Receptors | 3.4 µM | [3] |

Table 2: Selectivity of this compound Against Other GluN2 Subunits

| Experimental System | Receptor Subtype | Effect of this compound | Reference(s) |

| HEK Cells (Ca2+ Assay) | GluN2B, GluN2D | No inhibitory effect | [3][6] |

| Xenopus Oocytes (TEVC) | GluN1/GluN2B, C, or D | Weak inhibition (up to 8%) at 10 µM | [3] |

Table 3: Inhibition of Native NMDA Receptor Currents by this compound

| Preparation | Measured Response | Inhibition by this compound | Reference(s) |

| Rat Pyramidal Neurons (Primary Culture) | Whole-cell current | ~30% | [3][4] |

| Rat Hippocampal Slices | NMDA receptor-mediated EPSP | ~60% | [3][4] |

| Cortical Slices from GRIN2A Knockout Mice | NMDA receptor-mediated synaptic currents | No inhibitory effect | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study GluN2A function.

HEK Cell Calcium Imaging Assay

This assay measures the influx of calcium through NMDA receptors in response to agonist stimulation and its inhibition by this compound.

-

Cell Culture and Plating:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human GluN1 and GluN2A subunits in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

The day before the assay, seed the cells onto 96-well black-walled, clear-bottom plates coated with poly-D-lysine.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological saline solution like Hanks' Balanced Salt Solution (HBSS).

-

Wash the cells with HBSS and then incubate them with the dye loading buffer for approximately 1 hour at 37°C.

-

After incubation, wash the cells to remove excess dye.

-

-

Compound and Agonist Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in HBSS to achieve the desired final concentrations.

-

Prepare an agonist solution containing glutamate and glycine (e.g., 3 µM each) in HBSS.[3]

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader with kinetic reading capabilities.

-

Establish a baseline fluorescence reading.

-

Add the this compound dilutions to the respective wells.

-

After a short incubation period, add the agonist solution to all wells.

-

Record the change in fluorescence over time, which corresponds to the influx of calcium.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone).

-

Plot the concentration-response curve and determine the IC50 value using a suitable pharmacological software.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel currents in oocytes expressing specific NMDA receptor subunits.

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Prepare complementary RNA (cRNA) for the human GluN1 and desired GluN2 subunits (e.g., GluN2A, GluN2B, etc.).

-

Inject the cRNA into the oocytes and incubate them for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply an agonist solution containing glutamate and glycine to elicit an inward current.

-

To determine the IC50, co-apply increasing concentrations of this compound (e.g., from 10 nM to 10 µM) with the agonist solution.[3]

-

-

Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Normalize the current to the control response and plot the concentration-inhibition curve to calculate the IC50.

-

Rat Hippocampal Slice Electrophysiology

This ex vivo preparation allows for the study of synaptic transmission in a more intact neural circuit.

-

Slice Preparation:

-

Anesthetize and decapitate a 3- to 4-week-old rat.[3]

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut coronal or sagittal hippocampal slices (300-400 µm thick) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Field Excitatory Postsynaptic Potential (fEPSP) Recording:

-

Transfer a slice to a recording chamber and perfuse with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

To isolate NMDA receptor-mediated fEPSPs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., CNQX) and low Mg2+.

-

Evoke fEPSPs by stimulating the Schaffer collaterals.

-

Establish a stable baseline recording.

-

Bath-apply this compound at various concentrations (e.g., 100 nM to 50 µM) and record the change in the fEPSP amplitude.[3]

-

-

Data Analysis:

-

Measure the fEPSP slope or amplitude.

-

Express the data as a percentage of the baseline and plot the time course of inhibition.

-

Construct a concentration-response curve to determine the IC50 of this compound.

-

Role of GluN2A in Neuropsychiatric Disorders and the Rationale for this compound Research

Dysregulation of GluN2A-containing NMDA receptors is increasingly recognized as a contributing factor to the pathophysiology of various neuropsychiatric disorders.

-

Schizophrenia: Genetic studies have identified associations between variations in the GRIN2A gene (which encodes the GluN2A subunit) and an increased risk for schizophrenia.[7] The "glutamate hypothesis" of schizophrenia posits that hypofunction of NMDA receptors contributes to the cognitive and negative symptoms of the disorder.[8] this compound can be used to investigate the specific contribution of GluN2A hypofunction to schizophrenia-like phenotypes in animal models.

-

Autism Spectrum Disorder (ASD): Mutations in GRIN2A have also been linked to ASD.[9] The balance between GluN2A and GluN2B signaling is crucial for proper synaptic development and function, and disruptions in this balance are thought to contribute to the synaptic deficits observed in ASD.[10] Research with this compound can help elucidate the consequences of altered GluN2A signaling on social behavior and repetitive behaviors in ASD models.

-

Epilepsy: Certain mutations in the GRIN2A gene are strongly associated with childhood epilepsy and aphasia syndromes. These mutations can lead to either gain- or loss-of-function of the NMDA receptor, highlighting the importance of tightly regulated GluN2A activity. This compound can be utilized to explore how modulating GluN2A activity affects neuronal hyperexcitability in models of epilepsy.

Conclusion

This compound is a highly valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in both normal physiology and in the context of neuropsychiatric disorders. Its potency and selectivity allow for the precise dissection of GluN2A-mediated signaling pathways. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the GluN2A subunit for the treatment of conditions such as schizophrenia, autism spectrum disorder, and epilepsy. Future studies utilizing this compound and similar compounds will be instrumental in advancing our understanding of these complex disorders and in the development of novel, targeted therapies.

References

- 1. medindia.net [medindia.net]

- 2. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 7. GRIN2A and Schizophrenia: Scientific Evidence and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeted NMDA Receptor Interventions for Autism: Developmentally Determined Expression of GluN2B and GluN2A-Containing Receptors and Balanced Allosteric Modulatory Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Profile of MPX-004: A Selective Modulator of GluN2A-Containing NMDA Receptors for Investigating Neurodevelopmental Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function, particularly involving the GluN2A subunit, has been genetically and physiologically linked to a range of neurodevelopmental disorders, including autism spectrum disorder, schizophrenia, and childhood epilepsy.[1][2][3][4] The development of pharmacological tools that can selectively target specific NMDA receptor subtypes is therefore crucial for dissecting their physiological roles and exploring their therapeutic potential.

This technical guide provides a comprehensive overview of the preclinical data for MPX-004, a novel, potent, and selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[1][2][3] As a research tool, this compound offers high selectivity for the GluN2A subunit, enabling the precise investigation of its contribution to synaptic function and its involvement in pathological states associated with neurodevelopmental disorders. This document summarizes the quantitative data from key experiments, details the experimental protocols used for its characterization, and provides visual diagrams of its mechanism of action and experimental workflows. It is important to note that this compound is a preclinical research compound and is distinct from clinical-stage molecules with similar nomenclature.

Mechanism of Action

This compound is a pyrazine-containing compound that acts as a negative allosteric modulator of NMDA receptors.[1][2] Its mechanism involves selective binding to an allosteric site on GluN2A-containing receptors, which in turn inhibits receptor activation.[5] Structurally similar to the earlier compound TCN-201, this compound's mechanism is believed to be functionally competitive with the co-agonist glycine.[1][2] By stabilizing the glycine-unbound state of the GluN1 subunit, it reduces the receptor's response to glutamate (B1630785), thereby inhibiting calcium influx, a critical process for synaptic signaling.[5][6][7]

Data Presentation: Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified across a range of in vitro and ex vivo models. The following tables summarize these key findings.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay System | Receptor Subtype | Agonists | IC₅₀ Value | Reference |

| HEK Cell Calcium Flux | GluN1/GluN2A | Glutamate (3 µM) + Glycine (3 µM) | 79 nM | [1][8][9] |

| HEK Cell Calcium Flux | GluN1/GluN2B | Glutamate (3 µM) + Glycine (3 µM) | >10 µM (>6.5% inhibition) | [8] |

| HEK Cell Calcium Flux | GluN1/GluN2D | Glutamate (3 µM) + Glycine (3 µM) | >10 µM (>6.5% inhibition) | [8] |

| Xenopus Oocyte Electrophysiology | GluN1/GluN2A | Glutamate + Glycine | 198 ± 17 nM | [8] |

| Xenopus Oocyte Electrophysiology | GluN1/GluN2B | Glutamate + Glycine | >30 µM | [3] |

| Xenopus Oocyte Electrophysiology | GluN1/GluN2C | Glutamate + Glycine | >30 µM | [3] |

| Xenopus Oocyte Electrophysiology | GluN1/GluN2D | Glutamate + Glycine | >30 µM | [3] |

Table 2: Activity of this compound in Native Neuronal Preparations

| Preparation | Assay Type | Measurement | This compound Effect | Reference |

| Rat Primary Cortical Neurons | Whole-cell Patch Clamp | NMDA-evoked current | ~30% inhibition at maximal concentrations | [2][3][8] |

| Rat Hippocampal Slices (CA1) | Field EPSP Recording | NMDA receptor-mediated fEPSP | ~60% inhibition at 30-50 µM (IC₅₀ = 3.4 µM) | [1][8][10] |